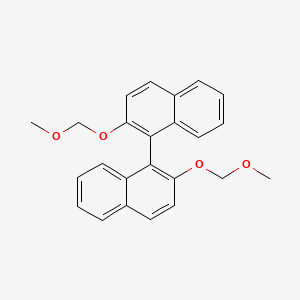
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is a chemical compound that belongs to the class of phenylethanolamines It is characterized by the presence of a hydroxyphenyl group, a methylamino group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction Setup: Mixing 4-hydroxyacetophenone and methylamine in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Isolating the product through crystallization or other purification techniques.
Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-hydroxyacetophenone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylethanolamines.
科学的研究の応用
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Phenylethanolamine: Shares a similar core structure but lacks the hydroxy and methylamino groups.
4-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the ethanol and methylamino moieties.
Methylamine: A simple amine that is a component of the target compound.
Uniqueness
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.
特性
CAS番号 |
7437-54-9 |
|---|---|
分子式 |
C10H16ClNO2 |
分子量 |
217.69 g/mol |
IUPAC名 |
4-[(1R,2R)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10+;/m1./s1 |
InChIキー |
ICBZSKCTKKUQSY-QJVKKXMWSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
異性体SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl |
正規SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429360.png)


![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)



![2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid](/img/structure/B3429425.png)





